

Technical Guide: Next-Generation Herbicides Targeting Acyl-ACP Thioesterase (FAT)

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 1-acetyl-N-(2-ethoxyphenyl)azetidine-3-carboxamide |
| CAS No.: | 1421452-90-5 |
| Cat. No.: | B2793299 |

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Executive Summary

The discovery of Acyl-ACP Thioesterase (FAT) as the specific target of cinmethylin in 2018 marked a paradigm shift in herbicide discovery, ending a decades-long drought of novel modes of action (MoA). This breakthrough has catalyzed the development of a "novel class" of inhibitors that move beyond the benzyl ether scaffold of cinmethylin.

This guide details the emergence of Next-Generation FAT Inhibitors, specifically focusing on rationally designed scaffolds such as spirocyclic lactams, azetidinyll carboxamides, and hexahydrofuro[3,4-b]furans. Unlike traditional lipid synthesis inhibitors (e.g., ACCase inhibitors like "fops" and "dims") which target the first committed step of fatty acid synthesis, these novel agents act at the terminal step of the plastidic pathway. By blocking the hydrolysis of the thioester bond between the fatty acid and the Acyl Carrier Protein (ACP), they prevent the export of fatty acids to the endoplasmic reticulum, causing a lethal collapse in membrane integrity and cuticular wax formation.

Mechanism of Action: The Terminal Blockade

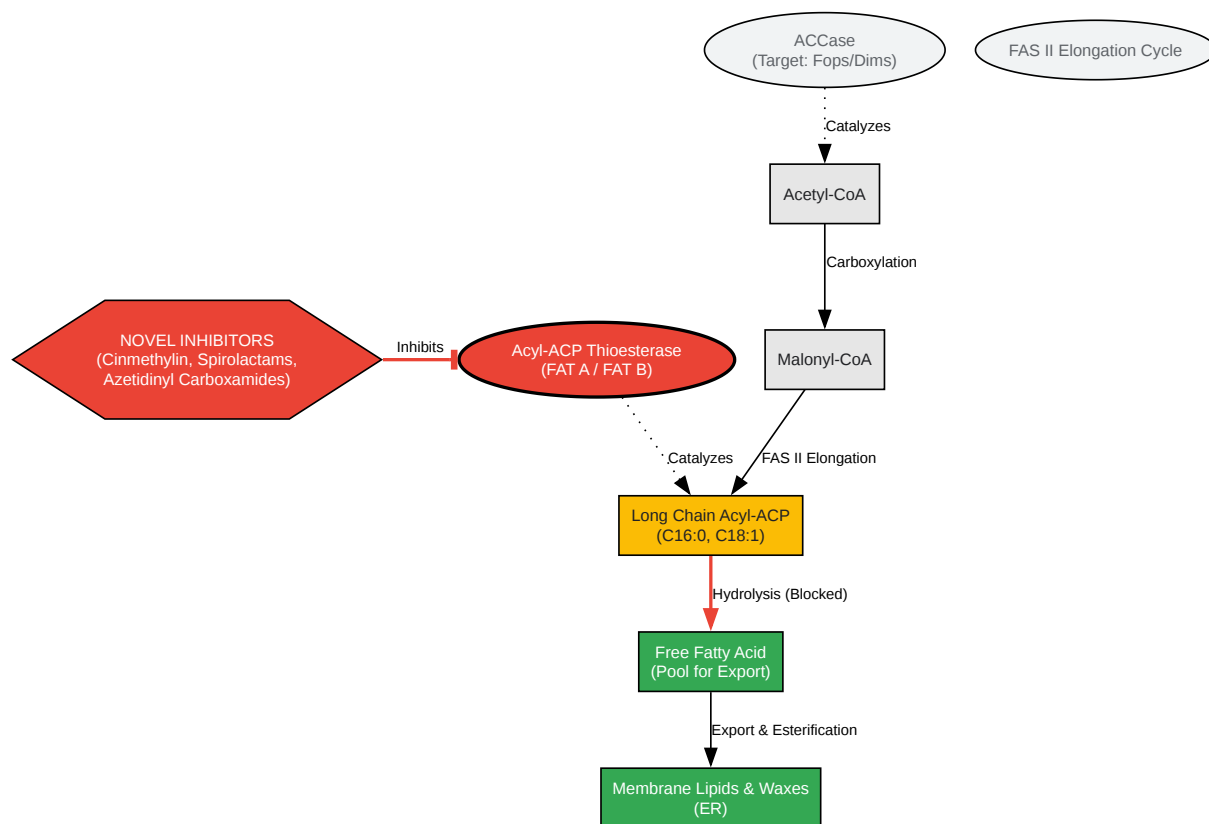
To understand the potency of this novel class, one must distinguish their site of action from legacy herbicides.

The Plastidic Fatty Acid Biosynthesis Pathway

In plants, de novo fatty acid synthesis occurs in the plastid.^{[1][2]} The Fatty Acid Synthase (FAS) II complex elongates the acyl chain attached to the ACP cofactor.

- Initiation: Acetyl-CoA carboxylase (ACCase) converts Acetyl-CoA to Malonyl-CoA. (Target of Group 1 herbicides).^[3]
- Elongation: The acyl chain grows by two carbons per cycle (C4, C6... up to C16/C18) while tethered to ACP.
- Termination (The FAT Target): Acyl-ACP thioesterases (FAT A and FAT B) hydrolyze the thioester bond, releasing the Free Fatty Acid (FFA) and recycling the holo-ACP.
 - FAT A: Prefers unsaturated substrates (18:1-ACP).
 - FAT B: Prefers saturated substrates (16:0-ACP, 18:0-ACP).
- Export: The FFA is exported to the cytoplasm/ER for incorporation into glycerolipids and waxes.

Inhibition Consequence: Inhibition of FAT leads to an accumulation of Acyl-ACPs and a depletion of the free fatty acid pool. This triggers a feedback loop that may downregulate upstream FAS enzymes, but the proximal cause of death is the starvation of the ER lipid synthesis machinery.



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Figure 1: The site of action for novel FAT inhibitors within the plastidic fatty acid biosynthesis pathway.[2][4][5] Unlike ACCase inhibitors, FAT inhibitors block the terminal release step.

The Novel Chemical Classes

Recent structural biology campaigns (X-ray co-crystallography of AtFatA) have enabled "scaffold hopping" from the original benzyl ether structure of cinmethylin to more chemically

diverse and patentable entities.

Class 1: Benzyl Ethers (The Prototype)

- Representative: Cinmethylin.[6][4][7][8][9]
- Structure: 1,4-cineole derivative with a benzyl ether moiety.[9]
- Binding Mode: Binds to a hydrophobic pocket near the active site, inducing a conformational change that prevents the substrate (Acyl-ACP) from docking effectively.

Class 2: The "Re-assigned" Chemistries

Research in 2022-2024 revealed that several commercial herbicides with previously "unknown" modes of action are actually FAT inhibitors. This validated the target's druggability across different chemical spaces.[10]

- Representatives: Cumyluron, Oxaziclomefone, Bromobutide, Methyldymron.[8]
- Significance: These compounds share a gem-dimethylbenzylamide or similar motif, which mimics the steric bulk of the cinmethylin benzyl group, occupying the same hydrophobic pocket on the enzyme.

Class 3: Rationally Designed "Next-Gen" Scaffolds (2024-2025)

Utilizing high-resolution crystal structures (e.g., PDB 9GRR, 9GS1), chemists have designed bioisosteres to improve metabolic stability and patentability.

| Scaffold Class | Key Structural Feature | Design Logic (SAR) |
|----------------------------|--|--|
| Spirocyclic Lactams | Spiro-fusion of a lactam ring to a cyclic core. | Rigidifies the core to reduce entropic penalty upon binding; mimics the 1,4-cineole shape but with improved polarity for translocation. |
| Azetidinyl Carboxamides | Four-membered azetidine ring linked to a pyrazole. | Bioisosteric replacement of the benzyl ether. The azetidine ring positions the amide oxygen to form critical hydrogen bonds with the enzyme backbone (e.g., Tyr/His residues). |
| Hexahydrofuro[3,4-b]furans | Bicyclic ether system. | Designed to replicate the oxygen spacing of cinmethylin while altering the metabolic soft spots (reducing volatility and increasing soil half-life). |
| Thiazolo[4,5-b]pyridines | Fused thiazolo-pyridine system. [6] [11] | Introduces aromatic interactions (π -stacking) within the binding pocket that are absent in the aliphatic cinmethylin structure. |

Experimental Protocols for Validation

To work with these inhibitors, researchers must employ a self-validating cascade of assays.

In Vitro Enzyme Inhibition Assay (Fluorescence-Based)

This assay measures the release of Coenzyme A (CoASH) or the prevention of Acyl-ACP hydrolysis. The preferred method uses the thiol-reactive dye CPM (7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin), which fluoresces upon reaction with the free thiol of the released ACP (or CoASH in surrogate assays).

Protocol:

- Enzyme Prep: Express and purify recombinant *Arabidopsis thaliana* FatA (AtFatA) or *Lemna* FAT from *E. coli*.
- Substrate: Synthesize Oleoyl-ACP (C18:1-ACP) using enzymatic attachment of oleate to holo-ACP. Note: Use of Acyl-CoA is possible but less physiologically relevant; Acyl-ACP is the true substrate.
- Reaction Mix:
 - Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl.
 - Enzyme: 10–50 nM FatA.
 - Inhibitor: Serially diluted in DMSO (keep DMSO < 1%).
- Incubation: Incubate enzyme + inhibitor for 15 min at RT.
- Start: Add Substrate (Oleoyl-ACP, 10 μ M). Incubate 10–30 min.
- Stop & Detect: Add CPM reagent (dissolved in DMSO/buffer). The reaction stops due to denaturation/pH shift, and CPM reacts with the free thiol of the generated holo-ACP.
- Read: Fluorescence Ex/Em 390/470 nm.
- Validation: IC₅₀ values for potent novel inhibitors (e.g., Azetidiny carboxamides) should be in the nanomolar range (10–100 nM).

In Vivo Metabolic Profiling (GC-MS)

To confirm the MoA in planta, one must observe the specific "FAT inhibition fingerprint": a reduction in free fatty acids and changes in the ratio of saturated vs. unsaturated chains.

Protocol:

- Treatment: Treat *Lemna paucicostata* or *Arabidopsis* seedlings with the inhibitor (0.1 – 10 μ M) for 24–72 hours.

- Extraction: Harvest plant tissue, flash freeze in liquid N₂. Homogenize in chloroform:methanol (2:1).
- Derivatization: Convert Free Fatty Acids (FFAs) to Methyl Esters (FAMES) using TMSH (Trimethylsulfonium hydroxide) or BF₃-methanol. Crucial: Use a mild method to avoid hydrolyzing membrane lipids, as you only want to measure the Free Fatty Acid pool.
- Analysis: GC-MS analysis.
- Signature Result:
 - Decrease: C14:0, C16:0, and C18:1 free fatty acids.
 - Contrast: This differs from ACCase inhibitors (which deplete all downstream lipids) by specifically altering the ratio and accumulation of Acyl-ACP intermediates (which can be detected via LC-MS/MS if specialized).

Structural Biology & Binding Dynamics

Understanding the binding interface is critical for optimizing the "Novel Class."

- Dimeric Interface: FAT enzymes function as dimers. Crystal structures (e.g., PDB 9GRR) reveal that inhibitors often bind at the entrance of the substrate tunnel or at the dimer interface, locking the enzyme in a "closed" or non-productive conformation.
- The "Lid" Domain: The enzyme possesses a flexible lid that accommodates the ACP protein-protein interaction. Novel inhibitors like Spirolactams exploit this flexibility, wedging into the hydrophobic cleft and preventing the lid from opening to accept the Acyl-ACP substrate.
- Key Residues: Interactions with Trp and Tyr residues in the active site tunnel are conserved across successful inhibitor classes. The new AzetidinyI class maximizes these pi-pi and H-bond interactions.

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